3-(Allyloxy)benzaldehyde
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h2-5,7-8H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDRQGRABDFZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369046 | |
| Record name | 3-(allyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40359-32-8 | |
| Record name | 3-(allyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Conventional Synthesis Approaches
Direct Allylation of Hydroxybenzaldehydes
The most straightforward method for the synthesis of allyloxybenzaldehydes is the direct O-allylation of the corresponding hydroxybenzaldehydes. This reaction, a classic example of the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group by a base to form a phenoxide ion, which then acts as a nucleophile to attack an allyl halide, most commonly allyl bromide.
A common method for the preparation of 4-(allyloxy)benzaldehyde involves the reaction of 4-hydroxybenzaldehyde (B117250) with allyl bromide. ku.eduvdoc.pub The reaction is typically carried out in a polar aprotic solvent like acetone, with potassium carbonate serving as the base. ku.eduvdoc.pub The potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group, and the resulting phenoxide readily reacts with allyl bromide. The mixture is heated under reflux for a period of a few hours to ensure the reaction goes to completion. ku.eduvdoc.pub
This initial product, 4-(allyloxy)benzaldehyde, can then be used to synthesize other isomers. For instance, heating it to high temperatures (e.g., 220°C) induces a Claisen rearrangement, yielding the isomeric product, 3-allyl-4-hydroxybenzaldehyde. ku.eduvdoc.pub
For the synthesis of 3-(allyloxy)benzaldehyde, a similar Williamson ether synthesis is employed starting from 3-hydroxybenzaldehyde (B18108). In some procedures, stronger bases and different solvents are utilized to optimize the reaction conditions. The use of cesium carbonate (Cs2CO3) as the base in a solvent like N,N-dimethylacetamide (DMA) is an effective combination for this transformation. ku.edu Cesium carbonate is known to enhance the rate of O-alkylation reactions, often leading to higher yields and milder reaction conditions compared to more common bases like potassium or sodium carbonate. ku.edu
Nitro Group Reduction Followed by Allylation (Starting from Nitro-Phenol Derivatives)
An alternative, multi-step synthetic route to hydroxybenzaldehydes, which are precursors for allylation, can begin with nitro-substituted aromatics. For example, m-hydroxybenzaldehyde can be prepared from m-nitrobenzaldehyde. This process involves the reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis of the diazonium salt to a hydroxyl group.
A plausible synthetic strategy for this compound starting from a nitro-aromatic compound could therefore involve:
The reduction of m-nitrobenzaldehyde to m-aminobenzaldehyde.
Conversion of the amino group to a diazonium salt using sodium nitrite (B80452) and a strong acid.
Hydrolysis of the diazonium salt to yield 3-hydroxybenzaldehyde.
Finally, the allylation of the resulting 3-hydroxybenzaldehyde via Williamson ether synthesis as described previously.
This pathway highlights the utility of the nitro group as a synthetic handle that can be converted into a hydroxyl group, which is then available for subsequent reactions like allylation.
Condensation Reactions with O-Alkylated Ortho-Salicylic Aldehydes and β-Ketoesters
Condensation reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The Claisen condensation, for example, involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. These reactions proceed via the formation of a nucleophilic enolate from one of the carbonyl compounds.
In the context of allyloxybenzaldehydes, an O-allylated salicylaldehyde (B1680747) (2-(allyloxy)benzaldehyde) can theoretically serve as the electrophilic carbonyl component in a condensation reaction with a β-ketoester, such as ethyl acetoacetate, or a malonic ester derivative. Such a reaction would be a type of crossed Claisen or aldol-type condensation, leading to more complex molecular architectures incorporating the allyloxybenzaldehyde framework. While the general principles of these reactions are well-established, specific literature examples detailing the condensation of 2-(allyloxy)benzaldehyde (B1266654) with β-ketoesters are not broadly reported in foundational chemical databases. However, palladium-catalyzed aldol (B89426) condensations of allyl β-keto esters are known, demonstrating that the allyl group can be compatible with such reaction conditions.
Synthesis of 4-(Allyloxy)-3-methoxybenzaldehyde from Vanillin (B372448) and Allyl Bromide
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an abundant and inexpensive starting material for the synthesis of various derivatives, including 4-(allyloxy)-3-methoxybenzaldehyde. The synthesis is a direct O-allylation, analogous to the methods described for other hydroxybenzaldehydes. The reaction is typically performed by dissolving vanillin in a solvent such as acetone, adding allyl bromide as the alkylating agent, and using anhydrous potassium carbonate as the base. The mixture is then heated under reflux for several hours to drive the reaction to completion. After the reaction, a standard workup involving extraction and evaporation of the solvent yields the desired product, which can be further purified if necessary.
Advanced and Optimized Synthetic Routes
Modern synthetic chemistry offers several advanced methods for the preparation of allyloxy-functionalized aromatic aldehydes. These routes often employ technologies like microwave irradiation to enhance reaction rates and improve yields.
Microwave-Assisted Alkylation of 2-Hydroxybenzaldehyde with Allyl Bromide in Dimethylformamide
The synthesis of alkoxybenzaldehydes via Williamson ether synthesis is a foundational method in organic chemistry. The application of microwave irradiation has significantly modernized this approach, offering rapid and efficient heating that can dramatically reduce reaction times and often improve product yields compared to conventional heating methods. ripublication.comnih.gov
A representative procedure for the O-alkylation of a hydroxybenzaldehyde involves the reaction of the phenol (B47542) with an alkyl halide in the presence of a base. For the synthesis of an allyloxybenzaldehyde, 3-hydroxybenzaldehyde would be the direct precursor. However, adhering to the specified transformation from 2-hydroxybenzaldehyde suggests a more complex pathway, potentially involving a rearrangement or a less direct synthetic strategy.
In a typical microwave-assisted synthesis, the hydroxybenzaldehyde is dissolved in a high-boiling polar solvent like dimethylformamide (DMF). A base, such as potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. Allyl bromide is then introduced as the alkylating agent. The reaction mixture is subjected to microwave irradiation at a controlled temperature and power, for instance at 100-150°C. oaji.net This method can significantly shorten reaction times from hours to mere minutes. nih.govoaji.net Post-reaction, a standard aqueous workup and purification by column chromatography would yield the desired product. The efficiency of microwave-assisted synthesis lies in its ability to directly and uniformly heat the reaction mixture, leading to faster reaction rates and often cleaner product profiles. nih.gov
Table 1: Representative Conditions for Microwave-Assisted O-Alkylation
| Parameter | Condition | Purpose |
| Starting Material | Hydroxybenzaldehyde | Phenolic precursor |
| Reagent | Allyl Bromide | Source of the allyl group |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the hydroxyl group |
| Solvent | Dimethylformamide (DMF) | High-boiling polar solvent suitable for microwaves |
| Heating | Microwave Irradiation | Accelerates reaction rate |
| Temperature | 100-150 °C | Typical range for efficient reaction |
| Time | 5-15 minutes | Significantly reduced compared to conventional heating |
Multi-Step Synthesis from Precursors (e.g., 2-Allylphenol (B1664045) to 3-Allyl-2-(allyloxy)-5-bromoaniline)
Complex aromatic compounds are often built through carefully planned multi-step synthetic sequences. A documented four-step synthesis starting from commercially available 2-allylphenol yields the highly functionalized molecule 3-allyl-2-(allyloxy)-5-bromoaniline, which contains both an allyl and an allyloxy group. researchgate.netmdpi.comdoaj.orgcitedrive.com
This sequence demonstrates several key organic transformations:
Nitration: The synthesis begins with the nitration of 2-allylphenol using a sulfonitric mixture (HNO₃/H₂SO₄). This electrophilic aromatic substitution introduces a nitro group onto the benzene (B151609) ring. researchgate.net
Selective Bromination: The second step involves the selective bromination of the nitrated intermediate.
Allylation: The phenolic hydroxyl group of the brominated intermediate is then alkylated using allyl bromide in a standard Williamson ether synthesis to form an allyloxy group, yielding 1-allyl-2-(allyloxy)-5-bromo-3-nitrobenzene with a reported yield of 77%. mdpi.com
Reduction: In the final step, the nitro group is reduced to an aniline. This is achieved using zinc (Zn) powder and ammonium (B1175870) chloride (NH₄Cl) in an ethanol/water mixture. The reaction is heated to reflux and proceeds efficiently, providing the target compound, 3-allyl-2-(allyloxy)-5-bromoaniline, in a high isolated yield of 98%. mdpi.com
While the first step has a modest yield (around 15%), the subsequent steps are highly efficient (72-98%), making this a viable route for obtaining the structurally complex product. mdpi.com
Table 2: Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline mdpi.com
| Step | Reaction | Key Reagents | Yield |
| 1 | Nitration | HNO₃, H₂SO₄ | ~15% |
| 2 | Bromination | (Not specified) | 72% |
| 3 | Allylation | Allyl bromide | 77% |
| 4 | Reduction | Zn, NH₄Cl | 98% |
Industrial Production Methods and Scalability Considerations
The transition from laboratory-scale synthesis to industrial production requires methodologies that are efficient, safe, and scalable. For compounds like this compound, this often involves moving from traditional batch processes to continuous flow chemistry.
The fundamental reaction, a Williamson ether synthesis between 3-hydroxybenzaldehyde and allyl bromide, can be adapted for industrial scale. However, batch processing can have limitations regarding heat transfer, reaction control, and safety, especially for exothermic reactions. Continuous flow reactors, such as plug flow or continuously fed stirred-tank reactors (CSTR), offer superior control over these parameters. unive.it In a flow system, reagents are continuously pumped and mixed in a reactor coil or channel, where the reaction occurs. The small volume of the reaction zone at any given time minimizes safety risks, while the high surface-area-to-volume ratio allows for excellent thermal management. unive.it This leads to better consistency, higher yields, and simplified workup.
Furthermore, the thermal rearrangement of aryl allyl ethers, known as the Claisen rearrangement, is a significant industrial consideration. wikipedia.orgnrochemistry.comorganic-chemistry.org When this compound is heated to high temperatures (e.g., >200°C), it can undergo a mdpi.commdpi.com-sigmatropic rearrangement to form 2-allyl-3-hydroxybenzaldehyde. rsc.org This reaction can be a desired transformation to produce ortho-allyl phenols, which are valuable industrial intermediates, or an undesired side reaction that must be controlled by carefully managing the temperature during synthesis and purification. nrochemistry.comrsc.org Flow reactors can also provide the precise temperature control needed to either promote or prevent this rearrangement, making them highly suitable for the selective industrial production of these compounds. rsc.org
Reactivity and Chemical Transformations
Aldehyde Group Reactivity
The aldehyde group (-CHO) in 3-(allyloxy)benzaldehyde is a key center for chemical reactivity, participating in oxidation, reduction, and various condensation reactions. These transformations allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.
Oxidation Reactions to Carboxylic Acids or Other Oxidized Derivatives
The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis. Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can be employed for this purpose. Another efficient method involves the use of hydrogen peroxide in the presence of a selenium catalyst, which offers a greener alternative for the synthesis of carboxylic acids from aldehydes. nih.gov The oxidation of benzaldehyde (B42025) derivatives, including this compound, can also be achieved using ferric nitrate, which has shown high conversion rates and selectivity for the corresponding benzoic acid. frontiersin.org
Table 1: Oxidation of Benzaldehyde Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Benzaldehyde | Ferric Nitrate | Benzoic Acid | frontiersin.org |
| Benzaldehyde | Hydrogen Peroxide / Diphenyl Diselenide | Benzoic Acid | nih.gov |
| Aromatic Aldehydes | Potassium Permanganate | Carboxylic Acids |
Reduction Reactions to Alcohols
The aldehyde group of this compound can be reduced to a primary alcohol, yielding (3-(allyloxy)phenyl)methanol. This reduction can be accomplished using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The Meerwein-Ponndorf-Verley (MPV) reaction, which utilizes a catalyst like alumina (B75360) in the presence of an alcohol such as isopropanol, provides an alternative method for the reduction of aromatic aldehydes. researchgate.net
Table 2: Reduction of Benzaldehyde Derivatives
| Starting Material | Reducing Agent/System | Product | Reference |
|---|---|---|---|
| Aromatic Aldehydes | Sodium Borohydride (NaBH4) | Alcohols | |
| Aromatic Aldehydes | Lithium Aluminum Hydride (LiAlH4) | Alcohols |
Knoevenagel-Doebner Reactions
The Knoevenagel-Doebner reaction is a modification of the Knoevenagel condensation that involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine (B92270) with a trace of piperidine. youtube.combu.edu This reaction is a valuable method for the synthesis of α,β-unsaturated carboxylic acids. In the case of this compound, its reaction with malonic acid under Doebner conditions would be expected to yield 3-(allyloxy)cinnamic acid. The reaction proceeds through an initial condensation to form a benzalmalonic acid intermediate, which then undergoes decarboxylation to afford the final cinnamic acid derivative. bu.eduorganic-chemistry.org
Claisen-Schmidt Condensations
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a type of crossed aldol (B89426) condensation. This compound can participate in Claisen-Schmidt condensations with various ketones to produce α,β-unsaturated ketones, also known as chalcones. For instance, the reaction of this compound with acetophenone (B1666503) in the presence of a base like sodium hydroxide (B78521) would yield a chalcone (B49325) derivative. These reactions can often be carried out in high yields, sometimes even in the absence of a solvent. wikipedia.org
Wittig Reactions
The Wittig reaction provides a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. libretexts.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with the aldehyde to form an alkene and a phosphine (B1218219) oxide byproduct. mnstate.edu this compound can be converted to various alkene derivatives using this methodology. The stereochemical outcome of the Wittig reaction, yielding either the Z- or E-alkene, is influenced by the nature of the ylide used. stackexchange.com Unstabilized ylides generally lead to the Z-alkene, while stabilized ylides favor the E-alkene. stackexchange.com
Reactions with Azomethine Ylides to Form Oxazolidine (B1195125) Derivatives
Azomethine ylides are 1,3-dipoles that can undergo [3+2] cycloaddition reactions with various dipolarophiles, including aldehydes, to form five-membered heterocyclic rings. wikipedia.orgrsc.org The reaction of an azomethine ylide with an aldehyde yields an oxazolidine derivative. nih.gov Specifically, proline can react with 2-(allyloxy)benzaldehyde (B1266654) to generate an azomethine ylide, which then undergoes an intermolecular cycloaddition with another molecule of the aldehyde to form an oxazolidine derivative. nih.gov Azomethine ylides can be generated in situ from various precursors, such as the condensation of an amine with an aldehyde or the ring-opening of aziridines. wikipedia.org
Reactivity of the Allyloxy Group
The allyloxy group (-O-CH₂-CH=CH₂) is a versatile functional moiety, exhibiting reactivity at both the ether linkage and the carbon-carbon double bond.
The formation of this compound itself is commonly achieved via a Williamson ether synthesis, a classic example of a nucleophilic substitution reaction. In this process, the phenoxide ion generated from 3-hydroxybenzaldehyde (B18108) acts as a nucleophile, attacking an allyl halide (such as allyl bromide) to displace the halide leaving group and form the ether linkage.
Conversely, the ether linkage can be cleaved under harsh conditions. Like other alkyl ethers, the allyloxy group can undergo nucleophilic substitution when treated with strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI). ucalgary.ca The reaction is initiated by the protonation of the ether oxygen, which creates a good leaving group (3-hydroxybenzaldehyde). ucalgary.cayoutube.comyoutube.com The subsequent attack by the halide nucleophile occurs at the less sterically hindered carbon of the former ether bond, leading to the formation of 3-hydroxybenzaldehyde and an allyl halide. youtube.com
The terminal double bond of the allyloxy group is susceptible to radical addition reactions. While specific studies on this compound are not prevalent, the reactivity of allyl ethers is well-established. Radicals can add to the double bond, initiating a chain reaction. For instance, photocatalytic methods have been developed for the site-selective C–H functionalization of aryl alkyl ethers, proceeding through the formation of an α-aryloxyalkyl radical. acs.org In the case of this compound, a radical could potentially add to the terminal carbon of the allyl group, leading to a more stable secondary radical intermediate. This reactivity opens pathways for various functionalizations. vt.edunih.gov The study of radical additions to allylboronic esters further illustrates the capacity of the allyl group to act as a radical acceptor in cascade reactions. nih.govacs.org
The Claisen rearrangement is a significant and well-documented thermal transformation for aryl allyl ethers, including this compound. wikipedia.orgorganic-chemistry.org This intramolecular, vt.eduvt.edu-sigmatropic rearrangement involves the conversion of the aryl allyl ether into a C-allylated phenol (B47542). wikipedia.org For this compound, heating the compound to a high temperature (e.g., 217 °C in a solvent like decalin) induces the rearrangement to its isomer, 2-allyl-3-hydroxybenzaldehyde. rsc.org
In a detailed experimental procedure, 100 grams of this compound were heated in decalin at reflux (217 °C) for seven hours. After workup, this process yielded 54.27 grams of 2-allyl-3-hydroxybenzaldehyde, corresponding to an 82% recovery of the rearranged product. This reaction underscores the utility of the Claisen rearrangement in selectively forming a new carbon-carbon bond at the ortho position of the aromatic ring, transforming the O-allyl group into a C-allyl group and revealing a phenolic hydroxyl group.
Combined Functional Group Reactivity in Complex Transformations
The presence of both the aldehyde and the allyloxy group on the same molecule allows for more intricate reaction sequences where both functionalities can participate or influence the outcome.
The allyl group in this compound is a potential substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation. youtube.com While direct examples for this compound are not extensively documented, the reactivity of related compounds provides strong precedent. For instance, the allyl groups in similar structures can participate in cross-coupling reactions to create diverse molecular architectures. ontosight.ai Palladium-catalyzed reactions involving allylic compounds are common. youtube.com Highly efficient cross-coupling of allylindiums, generated from allyl halides, with aryl triflates and other electrophiles have been demonstrated, suggesting that the allyl moiety in this compound could be activated for similar transformations. nih.gov Such reactions would typically involve the formation of an organometallic reagent from the allyl group, which then couples with an organic electrophile. thieme-connect.deresearchgate.net
The carbon-carbon double bond of the allyl group can participate in cycloaddition reactions. For the related isomer, p-(allyloxy)benzaldehyde, the allyloxy group is noted to undergo reactions like [2+2] cycloaddition. ontosight.ai Furthermore, 1,3-dipolar cycloaddition reactions represent a powerful method for constructing five-membered heterocycles. nih.gov In a relevant study, 2-(allyloxy)benzaldehyde was reacted with proline to generate an azomethine ylide. nih.gov Interestingly, the subsequent intermolecular cycloaddition occurred with the aldehyde group of a second molecule rather than an intramolecular cycloaddition with the allyl group's double bond. nih.gov This highlights the competitive reactivity between the aldehyde and the allyl group in this compound, where the reaction conditions and the nature of the reacting partner would determine which functional group is involved.
Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-(allyloxy)benzaldehyde, offering insights into the proton and carbon environments within the molecule.
¹H-NMR for Proton Environment Analysis
Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the various protons present in the this compound molecule. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each proton.
In a typical ¹H-NMR spectrum of this compound, the aldehydic proton (-CHO) appears as a singlet at approximately 9.98 ppm. The protons of the benzene (B151609) ring resonate in the aromatic region, typically between 7.15 and 7.55 ppm. The allyloxy group protons exhibit characteristic signals: the proton attached to the carbon adjacent to the oxygen appears as a multiplet around 6.06 ppm, the terminal vinyl protons show up as multiplets around 5.44 and 5.32 ppm, and the methylene (B1212753) protons (-OCH₂-) are observed as a doublet at approximately 4.60 ppm.
Table 1: Representative ¹H-NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
| Aldehydic proton (CHO) | ~9.98 | Singlet |
| Aromatic protons (Ar-H) | ~7.15 - 7.55 | Multiplet |
| Vinylic proton (-OCH₂-CH =CH₂) | ~6.06 | Multiplet |
| Terminal vinylic protons (-CH=CH ₂) | ~5.32, ~5.44 | Multiplet |
| Methylene protons (-OCH ₂-) | ~4.60 | Doublet |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions.
¹³C-NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C-NMR) spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.
The carbonyl carbon of the aldehyde group is typically the most downfield signal, appearing around 192.1 ppm. The carbon atoms of the aromatic ring resonate in the range of approximately 112.9 to 159.0 ppm. The carbons of the allyloxy group have characteristic chemical shifts: the carbon of the methylene group attached to the oxygen (-OCH₂-) is found at about 68.9 ppm, the vinylic carbon (-CH=) at approximately 132.7 ppm, and the terminal vinylic carbon (=CH₂) at around 118.1 ppm.
Table 2: Representative ¹³C-NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Carbonyl carbon (C=O) | ~192.1 |
| Aromatic carbon attached to oxygen (C-O) | ~159.0 |
| Aromatic carbon attached to aldehyde (C-CHO) | ~137.9 |
| Other aromatic carbons (C-H) | ~112.9, ~123.4, ~125.1, ~130.2 |
| Vinylic carbon (-C H=CH₂) | ~132.7 |
| Terminal vinylic carbon (-CH=C H₂) | ~118.1 |
| Methylene carbon (-OC H₂-) | ~68.9 |
Note: Chemical shifts are approximate and can be influenced by the solvent and experimental setup.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the aldehyde and ether functionalities, as well as the aromatic and alkene groups.
A strong absorption band is typically observed in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde. The C-H stretching of the aldehyde group can be seen as two weak bands around 2720 and 2820 cm⁻¹. The presence of the ether linkage is confirmed by the C-O-C stretching vibrations, which usually appear in the 1200-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are observed around 1600 and 1470 cm⁻¹, while the C=C stretching of the allyl group appears near 1645 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1680 - 1700 (Strong) |
| Aldehyde (C-H) | Stretch | ~2720, ~2820 (Weak) |
| Ether (C-O-C) | Asymmetric Stretch | ~1250 |
| Ether (C-O-C) | Symmetric Stretch | ~1030 |
| Aromatic (C=C) | Stretch | ~1600, ~1470 |
| Alkene (C=C) | Stretch | ~1645 |
| Aromatic (C-H) | Bend (out-of-plane) | 900 - 675 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound, which is 162.18 g/mol . nih.govscbt.com The monoisotopic mass is approximately 162.068 Da. nih.gov
Electron ionization (EI) is a common technique used for this analysis. The fragmentation pattern provides structural information. For this compound, common fragments observed in the mass spectrum can include the loss of the allyl group, the formyl group, or other characteristic cleavages of the molecule. Predicted collision cross-section values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can also be calculated to aid in identification. uni.lu For instance, the predicted collision cross section for the [M+H]⁺ adduct is approximately 131.3 Ų. uni.lu
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
Flash chromatography over silica (B1680970) gel is a commonly used method for the purification of this compound. ambeed.com A solvent system such as ethyl acetate (B1210297) and petroleum ether is often employed as the eluent to separate the desired product from impurities. ambeed.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for determining the purity of this compound, with purities of ≥98% being reported. chemimpex.com Reverse-phase HPLC methods are frequently utilized for the analysis of similar benzaldehyde (B42025) derivatives. sielc.com
A typical HPLC method might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Detection is commonly performed using a UV detector. For instance, a method for a related compound, p-(allyloxy)benzaldehyde, uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Such methods are often scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to separate, identify, and quantify individual chemical compounds within a sample. In the analysis of benzaldehyde derivatives, GC-MS plays a crucial role in assessing purity and identifying byproducts.
Research Findings: In research involving the synthesis and reactions of benzaldehydes, GC analysis is often performed using systems equipped with specific capillary columns. rsc.org For instance, an Equity-1 or HP-5MS column (30 m × 0.25 mm × 0.25 µm) is frequently utilized. rsc.org The oven temperature is programmed to ensure optimal separation of components. A typical temperature profile might start at 100°C, hold for a period, and then ramp up to 300°C. rsc.org
The mass spectrometer coupled to the gas chromatograph provides structural information by fragmenting the eluted compounds into ions of specific mass-to-charge (m/z) ratios, creating a unique mass spectrum for each compound. For quantitative analysis or detection of trace components, Single Ion Monitoring (SIM) mode can be employed. This mode enhances sensitivity by focusing the mass spectrometer on specific m/z values characteristic of the target analyte. rsc.org While specific GC-MS data for this compound is not widely published, data for its isomer, o-(Allyloxy)benzaldehyde, shows characteristic peaks with the highest intensity at m/z 41 and the second highest at m/z 39, corresponding to fragmentation of the allyl group. nih.gov
Table 1: Typical GC-MS Parameters for Benzaldehyde Derivative Analysis
| Parameter | Description | Source |
|---|---|---|
| Column Type | Equity-1 or HP-5MS (30 m x 0.25 mm x 0.25 µm) | rsc.org |
| Example Temperature Program | Initial: 100°C (hold 5-10 min), Ramp 1: 5-10°C/min to 200-300°C, Hold: 5-10 min | rsc.org |
| "Fast GC" Program | Initial: 100°C (hold 5 min), Ramp: 40°C/min to 300°C, Hold: 5 min | rsc.org |
| Detection Mode | Full scan for identification; Single Ion Monitoring (SIM) for quantification | rsc.org |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is an essential and widely used technique for the rapid, qualitative monitoring of chemical reactions and for determining the optimal solvent system for purification by column chromatography. magritek.comsigmaaldrich.com It operates on the principle of differential partitioning of compounds between a solid stationary phase (typically silica gel coated on a plate) and a liquid mobile phase. sigmaaldrich.com
Research Findings: In synthetic procedures involving this compound or its precursors, TLC is the go-to method to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the progress of the reaction. The separation on the plate guides the decision of when a reaction is complete.
Furthermore, TLC is indispensable for developing a solvent system (eluent) for column chromatography. magritek.com A range of solvent mixtures with varying polarities, such as different ratios of petroleum ether (a nonpolar solvent) and ethyl acetate (a more polar solvent), are tested to find the mixture that provides the best separation between the desired product and any impurities. rsc.org For benzaldehyde derivatives, common mobile phases include mixtures of hexane (B92381) and diethyl ether or petroleum ether and ethyl acetate. rsc.orgresearchgate.net The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated to quantify the separation.
Column Chromatography
Column chromatography is the standard method for purifying chemical compounds on a larger scale, following the principles demonstrated by TLC. magritek.com A glass column is packed with a stationary phase, most commonly silica gel, and the crude product mixture is loaded onto the top. The chosen eluent is then passed through the column, and due to differential adsorption to the silica, the components of the mixture travel down the column at different rates and can be collected in separate fractions. researchgate.net
Research Findings: The purification of various substituted benzaldehydes is well-documented in synthetic chemistry literature. For example, in the synthesis of related alkoxy benzaldehyde derivatives, column chromatography on silica gel is the specified purification method. rsc.org The eluent systems are typically composed of petroleum ether (PE) and ethyl acetate (EA) in various ratios, tailored to the specific polarity of the target molecule. rsc.org The choice of eluent is critical; aldehydes can sometimes be sensitive and may decompose on acidic silica gel. researchgate.net However, for many benzaldehyde derivatives, this method is highly effective.
Table 2: Eluent Systems Used in Column Chromatography for Benzaldehyde Derivatives
| Derivative Type | Stationary Phase | Eluent System (Ratio) | Source |
|---|---|---|---|
| Benzyloxy benzaldehyde derivative | Silica Gel | Petroleum Ether : Ethyl Acetate (20:1) | rsc.org |
| Cyclopropylmethoxy benzaldehyde derivative | Silica Gel | Petroleum Ether : Ethyl Acetate (30:1) | rsc.org |
| Pyridinylmethoxy benzaldehyde derivative | Silica Gel | Petroleum Ether : Ethyl Acetate (4:1) | rsc.org |
| General Aliphatic Aldehydes | Silica Gel | Hexane : Diethyl Ether (97:3) | researchgate.net |
Single-Crystal X-ray Diffraction (for derivatives to confirm structure)
While techniques like NMR and MS provide crucial information about a molecule's connectivity and formula, Single-Crystal X-ray Diffraction provides the most definitive and unambiguous proof of a molecule's three-dimensional structure. This technique is particularly valuable for confirming the structure of new, complex molecules or for studying subtle stereochemical and conformational details. The compound of interest must first be grown into a high-quality, single crystal.
Research Findings: For a molecule like this compound, which is a liquid at room temperature, obtaining a single crystal for X-ray analysis is challenging. chemicalbook.com Therefore, researchers typically synthesize a solid derivative of the parent molecule. The synthesis of derivatives, such as thiosemicarbazones, is a common strategy to introduce functionalities (like N-H and C=S groups) that facilitate crystallization and provide a solid material suitable for analysis. sigmaaldrich.comsigmaaldrich.com
Table 3: Key Parameters from a Single-Crystal X-ray Diffraction Experiment
| Parameter | Description | Source |
|---|---|---|
| Crystal System | Describes the symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). | nih.gov |
| Space Group | Describes the symmetry of the arrangement of molecules within the crystal. | nih.gov |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | mdpi.com |
| Bond Lengths | Precise distances between the nuclei of bonded atoms (in Ångströms). | mdpi.comresearchgate.net |
| Bond Angles | Angles (in degrees) formed by three connected atoms. | mdpi.comresearchgate.net |
| Radiation Source | Typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα). | nih.gov |
Future Research Directions and Potential Innovations
Development of Novel Catalytic Systems for Transformations
The unique structure of 3-(Allyloxy)benzaldehyde, featuring both an aldehyde and an allyloxy group, presents a rich platform for developing novel catalytic transformations. Future research is poised to move beyond traditional methods and explore more sophisticated and efficient catalytic systems.
One promising area is the use of transition-metal catalysis. Allyl complexes, known for their role in various catalytic cycles, can facilitate a range of chemical reactions. numberanalytics.com Systems involving palladium, for instance, are widely used for allylic substitution reactions, which could be applied to the allyloxy group of this compound to form new carbon-carbon and carbon-nitrogen bonds. numberanalytics.comyoutube.com The Tsuji-Trost reaction, a palladium-catalyzed allylation of nucleophiles, is a prime example of a pathway that could be adapted for this substrate. youtube.com Furthermore, research into less common metals for this purpose, such as cobalt-catalyzed allylic substitutions, could offer new reactivity and selectivity profiles. researchgate.net
Another frontier is the application of photoredox catalysis. Visible-light-mediated reactions, often using ruthenium or iridium complexes, can enable challenging transformations under mild conditions. researchgate.net For this compound, this could involve C-H activation or the generation of radical intermediates for subsequent cyclization or coupling reactions, offering a green and efficient alternative to classical methods.
Biocatalysis represents a green and highly selective approach. Enzymes such as those used in allylic oxidation could be engineered to act on the allyl group, producing valuable chiral intermediates. frontiersin.org The development of enzyme-catalyzed reactions would be particularly beneficial for the pharmaceutical and fragrance industries, where stereoselectivity is often crucial. frontiersin.org
A summary of potential catalytic systems is presented below:
| Catalytic System | Potential Transformation | Key Advantages |
|---|---|---|
| Palladium-based catalysts | Allylic substitution (e.g., Tsuji-Trost) | Well-established, versatile for C-C/C-N bond formation. numberanalytics.comyoutube.com |
| Cobalt-based catalysts | Allylic alkylation | Noble-metal-free, alternative regioselectivity. researchgate.net |
| Photoredox catalysts (Ru, Ir) | C-H functionalization, radical reactions | Mild conditions, high functional group tolerance. researchgate.net |
| Biocatalysts (Enzymes) | Selective allylic oxidation | High selectivity, green chemistry. frontiersin.org |
Exploration of New Synthetic Pathways for Complex Architectures
This compound is a valuable building block for the synthesis of more complex molecular architectures. chemimpex.com Future research will likely focus on harnessing its dual functionality to construct novel scaffolds for applications in medicine and materials.
A key reaction of allyloxy aromatics is the Claisen rearrangement. For this compound, heating can induce a rearrangement to form 2-allyl-3-hydroxybenzaldehyde. This transformation is a powerful tool for introducing an allyl group ortho to a hydroxyl group, a common motif in natural products. Exploring this rearrangement under various conditions, including microwave irradiation or using greener solvents, could optimize the synthesis of these valuable intermediates.
The aldehyde group itself is a versatile handle for a multitude of transformations. It can participate in multicomponent reactions, such as the Biginelli or Knoevenagel reactions, to rapidly build molecular complexity. researchgate.net Furthermore, modern C-H functionalization techniques, which use transient directing groups, can selectively target the ortho-C-H bond of the benzaldehyde (B42025). acs.orgnih.gov This allows for late-stage diversification, where complex molecules can be modified in the final steps of a synthesis, a strategy highly valued in drug discovery. nih.gov
The allyl and allyloxy groups can also be used in cycloaddition or polymerization reactions to create diverse structures. ontosight.ai For example, the diene functionality of the allyl group can participate in Diels-Alder reactions, while the terminal alkene is a substrate for metathesis reactions using catalysts like Grubbs' catalyst. These pathways open the door to macrocycles and polymers with unique properties.
Deepening Mechanistic Understanding of Radical Processes
The allyloxy moiety of this compound is a precursor to radical intermediates that can participate in a variety of complex reactions. acs.org A deeper mechanistic understanding of these processes is crucial for controlling reaction outcomes and designing new synthetic methods.
One area of focus is the silver-promoted radical cascade cyclization. In related systems like 2-allyloxybenzaldehydes, silver(I) promotes the generation of a phenyldifluoromethyl radical, which adds to the allyl double bond. nih.govnih.gov The resulting alkyl radical then attacks the aldehyde's C=O bond, leading to an alkoxy radical intermediate that cyclizes to form chroman-4-one derivatives. nih.gov Investigating the kinetics and intermediates of similar radical cascades starting from this compound could unlock pathways to new heterocyclic systems. The use of radical traps and advanced spectroscopic techniques can help detect and characterize these short-lived radical intermediates. nih.gov
The generation of alkoxy radicals from the O-allyl group can also lead to other transformations, such as hydrogen atom transfer or fragmentation. umn.edu Understanding the factors that govern the competition between these pathways—such as substrate structure, temperature, and solvent—is essential for synthetic control. umn.edumdpi.com Theoretical studies using computational chemistry can provide valuable insights into the energetics and transition states of these radical reactions, complementing experimental findings. mdpi.com
Furthermore, the interaction of these radicals with biological molecules is of interest. For instance, allylic hydroperoxides, which can form from allyloxy compounds, are known to generate carbon-centered radicals that can covalently modify amino acids in proteins, a process implicated in skin sensitization. rsc.org Mechanistic studies on how radicals derived from this compound interact with biological nucleophiles could provide insights into its toxicological profile and potential as a covalent inhibitor in drug design. rsc.org
Expansion of Biological Activity Profiling and Drug Discovery
Benzaldehyde derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.airesearchgate.net this compound, as a member of this family, holds promise as a scaffold for the development of new therapeutic agents. chemimpex.com
Future research should involve comprehensive biological activity profiling to screen this compound and its derivatives against a wide array of biological targets. drugtargetreview.com This could uncover novel activities and mechanisms of action. For example, some benzaldehyde derivatives are known to inhibit enzymes like tyrosinase, which is involved in melanin (B1238610) production, and aldose reductase, a target for diabetic complications. researchgate.netnih.gov Screening for inhibition of these and other enzymes, such as glutathione (B108866) S-transferase (GST) or glutathione reductase (GR), could identify new therapeutic applications. researchgate.net
The aldehyde group is a key feature, as it can form Schiff bases with amino groups in enzyme active sites, leading to inhibitory activity. nih.gov The design of derivatives based on the this compound scaffold, such as thiosemicarbazones, has been explored and could be expanded. sigmaaldrich.comsigmaaldrich.com For instance, benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer. mdpi.com Similar strategies could be applied to this compound.
The compound may also act as an antibiotic modulator. Benzaldehyde itself has been shown to enhance the activity of certain antibiotics against resistant bacteria. nih.gov Investigating whether this compound shares this property could lead to new combination therapies to combat antibiotic resistance. nih.gov
Design of Advanced Materials with Tuned Properties
The reactive functional groups of this compound make it an attractive monomer and building block for the creation of advanced materials with tailored properties. chemimpex.com
In polymer chemistry, the allyl group can participate in polymerization reactions. This allows for the incorporation of the benzaldehyde unit into polymer backbones, creating functional polymers with unique characteristics like improved thermal stability or flexibility. chemimpex.com These benzaldehyde-functionalized polymers can be used as reactive platforms. For example, polymer vesicles (polymersomes) bearing benzaldehyde groups have been synthesized. nih.govacs.org The aldehyde functionalities on the surface of these nanostructures can be used for crosslinking or for attaching other molecules, such as fluorescent dyes or targeting ligands, via simple and efficient chemistry like reductive amination. nih.gov This opens up applications in drug delivery and diagnostics. acs.org
The compound can also be used in the development of functional coatings and adhesives. chemimpex.com The aldehyde and allyl groups provide sites for cross-linking and adhesion to various surfaces. Additionally, benzaldehyde-functionalized ionic liquids have been synthesized and show promise as task-specific solvents and intermediates for materials synthesis. researchgate.net
The creation of materials with specific optical or electrical properties is another avenue of exploration. The aromatic core of this compound can be modified through coupling reactions to create conjugated systems relevant for organic electronics. ontosight.ai The ability to tune the electronic properties by modifying the substituents on the benzaldehyde ring makes this a versatile platform for materials design.
Q & A
Q. What are the recommended methods for synthesizing 3-(Allyloxy)benzaldehyde with high purity and yield?
- Methodological Answer : Sodium perborate-catalyzed allylation is a robust method for synthesizing this compound derivatives. For example, 3-(allyloxy)-4-methoxybenzaldehyde (a structural analog) was synthesized in 89% yield using sodium perborate under mild conditions . Key steps include:
- Dissolving the benzaldehyde precursor in acetonitrile.
- Adding allyl bromide and sodium perborate as a catalyst.
- Reaction monitoring via TLC and purification via column chromatography.
Alternative routes involve nucleophilic substitution of hydroxybenzaldehydes with allyl halides in acetone using K₂CO₃ as a base .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Multimodal spectroscopic analysis is critical:
- ¹H NMR : Peaks at δ 9.8–10.2 ppm confirm the aldehyde proton. Allyloxy groups show characteristic signals at δ 4.5–5.3 ppm (allylic protons) .
- ¹³C NMR : The aldehyde carbon typically resonates at δ 190–200 ppm. Allyloxy carbons appear at δ 65–75 ppm (oxygen-bearing carbon) and δ 115–135 ppm (allyl carbons) .
- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 163 [M+H]⁺ confirms the molecular weight (C₁₀H₁₀O₂) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Freely soluble in ethanol, acetonitrile, and DMSO; slightly soluble in water (estimated <1 mg/mL at 25°C) based on analogs like 4-hydroxybenzaldehyde .
- Stability : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the allyl group. Avoid prolonged exposure to light, as benzaldehyde derivatives are prone to photodegradation .
Advanced Research Questions
Q. What reaction mechanisms govern the catalytic allylation of hydroxybenzaldehydes to form this compound?
- Methodological Answer : The sodium perborate-mediated allylation proceeds via a radical mechanism:
Sodium perborate generates perhydroxyl radicals (•OOH) in situ.
Radical initiation facilitates allyl bromide activation, forming allyl radicals.
Radical coupling with the phenolic oxygen of hydroxybenzaldehyde yields the allyloxy product .
Competing pathways (e.g., SN2 substitution) are less efficient due to steric hindrance at the aromatic ring .
Q. How can researchers resolve contradictions in reported yields for this compound derivatives?
- Methodological Answer : Yield discrepancies often arise from:
- Catalyst choice : Sodium perborate achieves >85% yields , while K₂CO₃-based methods may drop to 60–75% due to incomplete substitution .
- Purification challenges : Allyloxybenzaldehydes are prone to polymerization during distillation. Use low-temperature silica gel chromatography (hexane/ethyl acetate gradient) for optimal recovery .
Q. What strategies optimize the regioselectivity of allylation in polyhydroxybenzaldehyde substrates?
- Methodological Answer : Regioselectivity is controlled by:
- Steric effects : Allylation favors less hindered hydroxyl groups (e.g., meta > para positions in dihydroxybenzaldehydes).
- Protecting groups : Temporary protection of competing hydroxyls (e.g., TBDMS ethers) ensures selective allylation at the desired position .
Application-Focused Questions
Q. How is this compound utilized in synthesizing bioactive molecules?
- Methodological Answer : The allyloxy group serves as a versatile intermediate:
- Antifungal agents : Allyloxybenzaldehydes are precursors to pyrazole-4-carboxylic oxime esters, which show activity against Candida albicans (MIC₅₀ = 8–16 µg/mL) .
- Kinase inhibitors : Derivatives like Pacritinib hydrochloride incorporate allyloxybenzaldehyde moieties via olefin metathesis reactions .
Q. What analytical techniques differentiate this compound from its structural analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
